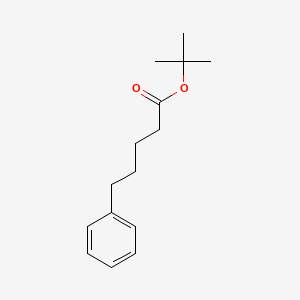

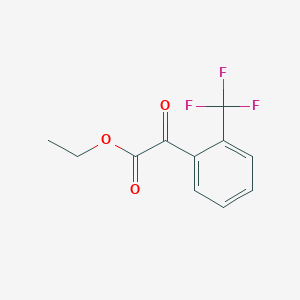

5-Phenylpentanoic acid tert-butyl ester

Descripción general

Descripción

5-Phenylpentanoic acid tert-butyl ester, also known as 5-PPA-TBE, is a synthetic organic compound with a wide range of applications in the scientific research community. 5-PPA-TBE is a versatile compound, as it can be used in a variety of experiments and processes, from drug discovery to biochemistry and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Enantiomeric Excess Determination :

- The synthesis of optically active α-mercapto derivatives, including the tert-butyl ester, is essential for the preparation of compounds like 5-benzyl derivative and 5-phenyl-1,3-oxathiolan-4-one. This process is crucial for obtaining compounds with high enantiomeric excess, which are pivotal in stereochemical studies and applications (Strijtveen & Kellogg, 1987).

Dendrimer Synthesis and Characterization :

- The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including modifications to their periphery, plays a significant role in the development of water-soluble dendritic macromolecules. These dendrimers are critical in studying solubility characteristics and for applications involving capillary electrophoresis and electrospray mass spectrometry (Pesak, Moore, & Wheat, 1997).

Component Synthesis in Cryptophycin-24 :

- Tert-butyl esters are integral in the synthesis of components for cryptophycins, specifically in the efficient protocols for synthesizing major components of cryptophycins. These are significant in the study and production of compounds with potential therapeutic applications (Eggen et al., 2000).

Multigram Asymmetric Synthesis :

- The multigram asymmetric synthesis of chiral tetraazamacrocycles, using tert-butyl esters, highlights their importance in the manufacturing process of magnetic resonance imaging (MRI) contrast agents. This demonstrates the tert-butyl ester's role in producing high purity compounds for medical imaging applications (Levy et al., 2009).

Stereoselective Synthesis in Amino Acids :

- Tert-butyl esters are used in the stereoselective synthesis of γ-fluorinated α-amino acids. Their role in the synthesis process is crucial for producing specific enantiomerically enriched amino acids, which are vital in pharmaceutical and biochemical research (Laue, Kröger, Wegelius, & Haufe, 2000).

Deprotection in Organic Synthesis :

- Tert-butyl esters are subject to deprotection using aqueous phosphoric acid, a process essential in organic synthesis. This method preserves the stereochemical integrity of substrates and is important for the synthesis of compounds like clarithromycin derivatives (Li et al., 2006).

Propiedades

IUPAC Name |

tert-butyl 5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDLNLHBWLASHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpentanoic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)

![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)